molecular formula C31H33NO8 B590292 (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[6-[3-(naphthalene-1-carbonyl)indol-1-yl]hexoxy]oxane-2-carboxylic acid CAS No. 1630023-00-5

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[6-[3-(naphthalene-1-carbonyl)indol-1-yl]hexoxy]oxane-2-carboxylic acid

Cat. No.: B590292
CAS No.: 1630023-00-5
M. Wt: 547.6
InChI Key: AWPUOPYMUOPGIN-NXRHVYQJSA-N
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Mechanism of Action

Target of Action

JWH 019 N-(6-hydroxyhexyl) beta-D-Glucuronide, also known as (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[6-[3-(naphthalene-1-carbonyl)indol-1-yl]hexoxy]oxane-2-carboxylic acid, is a cannabimimetic indole . It shows a high affinity for both the central cannabinoid (CB1) and the peripheral cannabinoid (CB2) receptors . These receptors are part of the endocannabinoid system, which plays a crucial role in numerous physiological processes, including mood regulation, pain sensation, and appetite.

Mode of Action

The compound interacts with its targets, the CB1 and CB2 receptors, by mimicking the action of endogenous cannabinoids . This interaction leads to a change in the conformation of the receptors, triggering a series of intracellular events.

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those associated with the endocannabinoid system. The activation of CB1 and CB2 receptors can influence various signaling pathways, including the adenylate cyclase-cAMP pathway, the MAP kinase pathway, and the PI3K/Akt pathway . The downstream effects of these pathways can vary widely, affecting processes such as neurotransmission, immune response, and cell survival.

Pharmacokinetics

JWH 019 N-(6-hydroxyhexyl) beta-D-Glucuronide is an expected major urinary metabolite of JWH 019 . This suggests that the compound is metabolized in the body, likely in the liver, and excreted in the urine.

Result of Action

The molecular and cellular effects of the compound’s action are largely dependent on the specific physiological context. Given its interaction with the CB1 and CB2 receptors, it can be expected to have effects similar to those of other cannabinoids. These may include analgesic effects, changes in mood and appetite, and potential immunomodulatory effects . .

Biochemical Analysis

Biochemical Properties

JWH 019 N-(6-hydroxyhexyl) beta-D-Glucuronide interacts with the CB 1 and CB 2 receptors The nature of these interactions is likely to involve binding to the active sites of these receptors, leading to changes in their activity

Molecular Mechanism

It is known to bind to CB 1 and CB 2 receptors , which could lead to changes in the activity of these receptors and downstream signaling pathways

Metabolic Pathways

It is known to be a metabolite of JWH 019

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[6-[3-(naphthalene-1-carbonyl)indol-1-yl]hexoxy]oxane-2-carboxylic acid involves the glucuronidation of JWH 019. This process typically includes the reaction of JWH 019 with glucuronic acid or its derivatives under specific conditions to form the glucuronide conjugate .

Industrial Production Methods: the general approach would involve large-scale synthesis using similar glucuronidation reactions, followed by purification processes to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions: (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[6-[3-(naphthalene-1-carbonyl)indol-1-yl]hexoxy]oxane-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated products .

Properties

IUPAC Name

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[6-[3-(naphthalene-1-carbonyl)indol-1-yl]hexoxy]oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H33NO8/c33-25(22-14-9-11-19-10-3-4-12-20(19)22)23-18-32(24-15-6-5-13-21(23)24)16-7-1-2-8-17-39-31-28(36)26(34)27(35)29(40-31)30(37)38/h3-6,9-15,18,26-29,31,34-36H,1-2,7-8,16-17H2,(H,37,38)/t26-,27-,28+,29-,31+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWPUOPYMUOPGIN-SQQOACJHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CN(C4=CC=CC=C43)CCCCCCOC5C(C(C(C(O5)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CN(C4=CC=CC=C43)CCCCCCO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H33NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801017727
Record name JWH 019 N-(6-hydroxyhexyl) β-D-Glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801017727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

547.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1630023-00-5
Record name JWH 019 N-(6-hydroxyhexyl) β-D-Glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801017727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[6-[3-(naphthalene-1-carbonyl)indol-1-yl]hexoxy]oxane-2-carboxylic acid
Reactant of Route 2
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[6-[3-(naphthalene-1-carbonyl)indol-1-yl]hexoxy]oxane-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[6-[3-(naphthalene-1-carbonyl)indol-1-yl]hexoxy]oxane-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[6-[3-(naphthalene-1-carbonyl)indol-1-yl]hexoxy]oxane-2-carboxylic acid
Reactant of Route 5
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[6-[3-(naphthalene-1-carbonyl)indol-1-yl]hexoxy]oxane-2-carboxylic acid
Reactant of Route 6
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[6-[3-(naphthalene-1-carbonyl)indol-1-yl]hexoxy]oxane-2-carboxylic acid

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